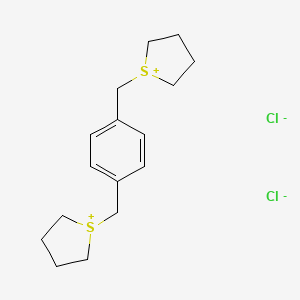
p-Xylylenebis(tetrahydrothiophenium chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Xylylenebis(tetrahydrothiophenium chloride) is a chemical compound with the molecular formula C16H24S2*2Cl and a molecular weight of 351.405 . This compound is known for its unique structure, which includes a thiolane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylylenebis(tetrahydrothiophenium chloride) involves several steps. One common method includes the reaction of 4-(thiolanylmethyl)phenylmethanol with thionyl chloride to form the corresponding chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
p-Xylylenebis(tetrahydrothiophenium chloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiolane form.
Substitution: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
p-Xylylenebis(tetrahydrothiophenium chloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Xylylenebis(tetrahydrothiophenium chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, bromide, bromide
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, iodide, iodide
Uniqueness
p-Xylylenebis(tetrahydrothiophenium chloride) is unique due to its specific chloride substituents, which can influence its reactivity and interactions compared to its bromide and iodide analogs. The chloride groups can make the compound more suitable for certain applications where a less reactive halide is preferred.
Properties
CAS No. |
52547-07-6 |
|---|---|
Molecular Formula |
C16H24Cl2S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18;;/h5-8H,1-4,9-14H2;2*1H/q+2;;/p-2 |
InChI Key |
FAISJBNZYMVNGR-UHFFFAOYSA-L |
SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
Canonical SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















